3-Chloro-5-iodobenzyl bromide

Descripción general

Descripción

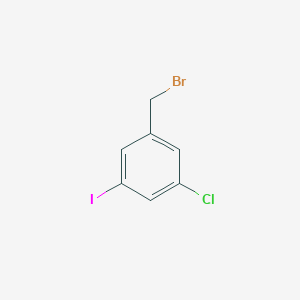

3-Chloro-5-iodobenzyl bromide: is an organic compound with the molecular formula C7H5BrClI . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzyl bromide typically involves the bromination of 3-Chloro-5-iodotoluene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of bromochlorohydantoin as a solvent, which facilitates the bromination process. This method is advantageous due to its cost-effectiveness, improved yield, and reduced reaction time .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Chloro-5-iodobenzyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions.

Suzuki–Miyaura Coupling: Palladium catalysts and base (e.g., potassium carbonate) are used under mild conditions to facilitate the coupling reaction.

Major Products:

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Suzuki–Miyaura Coupling: Products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Chemistry: 3-Chloro-5-iodobenzyl bromide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-iodobenzyl bromide in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .

Comparación Con Compuestos Similares

3-Iodobenzyl bromide: Similar structure but lacks the chlorine substituent.

3-Chloro-5-bromobenzyl bromide: Similar structure but lacks the iodine substituent.

Uniqueness: 3-Chloro-5-iodobenzyl bromide is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This dual substitution allows for versatile applications in organic synthesis, making it a valuable intermediate compared to its analogs .

Actividad Biológica

3-Chloro-5-iodobenzyl bromide (C₉H₈BrClI) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, case studies, and comparative analyses with similar compounds.

Overview

This compound is characterized by its unique structure, which incorporates chlorine and iodine atoms. This halogenation enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's molecular formula is C₉H₈BrClI, with a molecular weight of 309.42 g/mol.

The biological activity of this compound can be attributed to several key mechanisms:

- Nucleophilic Aromatic Substitution : The presence of halogens allows for substitution reactions with nucleophiles, facilitating the formation of various derivatives.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of various pharmaceuticals.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against a range of bacterial strains. The halogenation pattern enhances its efficacy compared to non-halogenated analogs, making it a promising candidate for developing new antimicrobial agents.

Anticancer Properties

Research indicates that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which trigger cell death pathways. This property highlights its potential in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes.

- Cancer Cell Apoptosis : In vitro studies revealed that treatment with specific derivatives led to increased levels of ROS in cancer cells, resulting in apoptosis. This effect was more pronounced in cells treated with halogenated compounds compared to their non-halogenated counterparts.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with similar halogenated compounds:

| Compound | CYP1A2 Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-Bromo-3-chloro-5-fluorobenzene | No | Moderate | Limited |

| 1-Bromo-3-chloro-5-bromobenzene | Yes | Low | Moderate |

This table illustrates that this compound has a broader range of biological activities compared to its analogs, particularly in terms of antimicrobial and anticancer properties.

Propiedades

IUPAC Name |

1-(bromomethyl)-3-chloro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCONICDGVAQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.